4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol
Vue d'ensemble
Description
“4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol” is a chemical compound with the CAS Number: 475086-75-0 . It has a molecular weight of 361.49 and is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of cetyltrimethylammonium bromide and sodium hydroxide in water and toluene at 5°C for 5 hours . Another method involves the use of tetrabutyl-ammonium chloride and sodium hydroxide in water and toluene at 0 - 10°C for 1 hour .Molecular Structure Analysis
The molecular formula of this compound is C23H27N3O . Unfortunately, the specific details about its molecular structure are not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 361.49 and a molecular formula of C23H27N3O .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
A study by Rathinamanivannan et al. (2019) synthesized a series of 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivatives through a cyclization method. These derivatives, including structures related to 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol, exhibited promising in silico and in vitro antimicrobial and anticancer activities. The compounds were tested against bacterial proteins and in breast cancer models, demonstrating significant binding affinity and anticancer potential through MTT assays Rathinamanivannan et al., 2019.
Pulmonary Hypertension Treatment
Kuwano et al. (2008) discussed the development of a long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), which ameliorates rat pulmonary hypertension. The study highlights the unique relaxant responses of its active form, indicating potential for treating vascular diseases, especially pulmonary arterial hypertension Kuwano et al., 2008.
Corrosion Inhibition
A study on bipyrazole derivatives, including compounds structurally related to this compound, demonstrated potential activity as corrosion inhibitors. Wang et al. (2006) conducted a theoretical study using density functional theory (DFT) to elucidate the inhibition efficiencies and reactive sites of these compounds, suggesting their effectiveness in protecting materials from corrosion Wang et al., 2006.
Mécanisme D'action
Target of Action
The primary target of 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol is the prostacyclin (PGI2) receptor , also known as the IP receptor . This receptor plays a crucial role in the regulation of vascular tone and platelet aggregation.
Mode of Action
This compound acts as an agonist at the IP receptor . This means it binds to the receptor and activates it, mimicking the action of the body’s natural prostacyclin.
Biochemical Pathways
Upon activation of the IP receptor, a series of biochemical reactions are triggered. These include the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell . The increase in cAMP levels then leads to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation.
Pharmacokinetics
It is known that the compound is orally available This suggests that it is well absorbed from the gastrointestinal tract and can reach systemic circulation
Result of Action
The activation of the IP receptor by this compound results in vasodilation and inhibition of platelet aggregation . These effects can be beneficial in conditions such as pulmonary arterial hypertension, where there is a need to decrease blood pressure in the pulmonary arteries.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses if present and easy to do – continue rinsing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .
Analyse Biochimique
Biochemical Properties
It is known to be involved in nucleophilic substitution reactions, which proceed selectively at the phosphorus atom . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.
Molecular Mechanism
It is known to be involved in nucleophilic substitution reactions
Propriétés
IUPAC Name |
4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-18(2)26(15-9-10-16-27)21-17-24-22(19-11-5-3-6-12-19)23(25-21)20-13-7-4-8-14-20/h3-8,11-14,17-18,27H,9-10,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBSUZWFQXNCSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCO)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475086-75-0 | |
Record name | 4-((5,6-Diphenyl-Pyrazin-2-yl)(isopropyl)amino)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.